6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(Furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a furan ring, a pyrimidinone ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Furan-2-yl Halide Formation: The furan ring is first halogenated to form a furan-2-yl halide.
Nucleophilic Substitution: The furan-2-yl halide undergoes nucleophilic substitution with a methylthio group to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized to form the pyrimidinone ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: New derivatives with different substituents.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
6-(Furan-2-yl)-2,2'-bipyridine: A related compound with a different ring structure.
Furan-2-ylmethanethiol: A compound with a similar furan ring but different functional groups.
Uniqueness: 6-(Furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(furan-2-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-10-6(5-8(12)11-9)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQVELWWAUVRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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